molecular formula C14H14O4S B3051113 Bis(4-methoxyphenyl) sulfone CAS No. 3112-80-9

Bis(4-methoxyphenyl) sulfone

Cat. No.: B3051113
CAS No.: 3112-80-9
M. Wt: 278.33 g/mol
InChI Key: WXPWTKPQXYLOJH-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) sulfone, also known as 1,1’-sulfonylbis(4-methoxybenzene), is an organic compound with the molecular formula C14H14O4S. It is a sulfone derivative characterized by two methoxyphenyl groups attached to a sulfonyl functional group. This compound is of interest due to its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-methoxyphenyl) sulfone can be synthesized through several methods. One common approach involves the oxidation of bis(4-methoxyphenyl) sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding the desired sulfone product.

Another method involves the alcoholysis of polysulfone (PSU) with methanol mediated by sodium hydroxide in 1,3-dimethyl-2-imidazolidinone (DMI) at 80°C. This process results in the depolymerization of PSU to form this compound and 4,4’-(propane-2,2-diyl)diphenol (bisphenol A) in high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using environmentally benign oxidants. The use of catalysts such as tantalum carbide or niobium carbide can enhance the efficiency and selectivity of the oxidation process, allowing for the recovery and reuse of catalysts without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and other oxidized derivatives.

    Reduction: Bis(4-methoxyphenyl) sulfide.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Bis(4-methoxyphenyl) sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) sulfone involves its interaction with various molecular targets and pathways. In polymer chemistry, the sulfonyl group acts as a cross-linking agent, enhancing the thermal and mechanical properties of the resulting polymers. The methoxy groups on the phenyl rings provide additional stability and reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Bis(4-methoxyphenyl) sulfone can be compared with other similar compounds, such as:

    Bis(4-chlorophenyl) sulfone: This compound has chlorine atoms instead of methoxy groups, resulting in different reactivity and properties.

    Bis(4-hydroxyphenyl) sulfone: The presence of hydroxyl groups imparts different chemical and physical characteristics, making it suitable for different applications.

    Bis(4-methylphenyl) sulfone: The methyl groups provide different steric and electronic effects compared to methoxy groups.

The uniqueness of this compound lies in its combination of methoxy groups and sulfonyl functionality, which imparts specific properties and reactivity that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWTKPQXYLOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285873
Record name bis(4-methoxyphenyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3112-80-9
Record name NSC43075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-methoxyphenyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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